molecular formula C17H16N2O4S B1662459 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide CAS No. 496014-13-2

2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide

Cat. No. B1662459
M. Wt: 344.4 g/mol
InChI Key: JZSPHTPWUXNQGB-UHFFFAOYSA-N
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Description

“2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide” is a member of quinolines . It has a molecular weight of 344.38494 and an exact mass of 344.08300 .


Molecular Structure Analysis

The molecular formula of “2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide” is C17H16N2O4S . It has a topological polar surface area of 85.9, a heavy atom count of 24, and a complexity of 507 .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 . The XLogP3 value is 4.20660 .

Scientific Research Applications

Photocatalytic Degradation in Water Treatment

Research has explored the photocatalytic degradation of pollutants in water, including various aromatic and alicyclic compounds. In these studies, the intermediate products and photocatalytic pathways are identified to understand the compounds remaining in treated water and the complexity of photocatalytic degradations. Quinoline derivatives, related to 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide, have been specifically mentioned in the context of their degradation by photocatalysis, shedding light on the intricate reactions involved in the process and the active species other than OH° radicals that participate in these photocatalytic degradations (Pichat, 1997).

Therapeutic Potential in Medicine

Quinoline and quinazoline alkaloids, where 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide could be structurally categorized, have a rich history of medical significance. Compounds from these classes have been isolated from natural sources, and many have shown significant bioactivities. Notably, quinine and camptothecin are two famous quinoline alkaloids that have led to breakthroughs in antimalarial and anticancer drug development. Over 200 molecules with a broad range of bioactivities, including antitumor, antibacterial, antifungal, and antiviral activities, have been reported, highlighting the potential of quinoline and its derivatives in drug discovery and development (Shang et al., 2018).

Quinoline as a Core Template in Drug Design

The quinoline structure, integral to 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide, is recognized for its broad spectrum of bioactivity, making it a vital pharmacophore in medicinal chemistry. This review emphasizes the advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs. It points out the significant roles of quinoline derivatives in drug development, suggesting the potential utility of 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide in similar endeavors (Ajani et al., 2022).

Quinoline as an Anticorrosive Material

Quinoline and its derivatives, including structures akin to 2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide, are known for their use as anticorrosive materials. They exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surface atoms. This review details the use of quinoline derivatives as anticorrosive materials, illustrating the broad application scope of quinoline compounds beyond their biological activities (Verma et al., 2020).

properties

IUPAC Name

2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSPHTPWUXNQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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